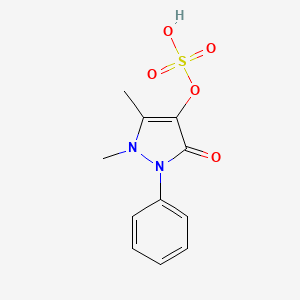

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl hydrogen sulfate

Descripción

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl hydrogen sulfate is a pyrazolone derivative functionalized with a hydrogen sulfate (-OSO₃H) group at the 4-position. Pyrazolone derivatives are renowned for their diverse pharmacological and industrial applications, including anti-inflammatory, anticancer, and corrosion inhibition properties . This article provides a detailed comparison with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activities.

Propiedades

IUPAC Name |

(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5S/c1-8-10(18-19(15,16)17)11(14)13(12(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEXUEWYEUYLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90840154 | |

| Record name | 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90840154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81416-56-0 | |

| Record name | 4-Hydroxyantipyrine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081416560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90840154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYANTIPYRINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F87UDD7CMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl hydrogen sulfate is a compound of significant interest due to its potential biological activities. This compound, often associated with the broader category of pyrazole derivatives, has been studied for various pharmacological properties, including analgesic, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Molecular Formula : C12H14N3O4S

Molecular Weight : 319.31 g/mol

CAS Number : 129-89-5

IUPAC Name : sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits properties that may inhibit specific enzymes involved in inflammatory processes and cancer progression.

Enzyme Inhibition

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes which are crucial in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby providing analgesic and anti-inflammatory effects .

Analgesic Activity

A study evaluating the analgesic properties of pyrazole derivatives demonstrated that compounds similar to 1,5-Dimethyl-3-oxo-2-phenyl exhibited significant pain relief in animal models. The mechanism involves modulation of pain pathways through COX inhibition and interaction with opioid receptors .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to 1,5-Dimethyl-3-oxo-2-phenyl have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved include the modulation of apoptotic markers and cell cycle regulators .

Case Studies

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Chitradevi et al. (2009) | 1,5-Dimethyl-3-oxo derivative | Anticancer | Induced apoptosis in HeLa cells |

| RSC Publishing (2020) | Pyrazolo derivatives | Analgesic | Significant reduction in pain response in rat models |

| IUCr (2011) | Related pyrazole compound | Antiinflammatory | Reduced inflammation markers in vivo |

Pharmacological Applications

Given its diverse biological activities, 1,5-Dimethyl-3-oxo-2-phenyl has potential applications in:

- Pain Management : As an analgesic agent.

- Cancer Therapy : As a chemotherapeutic agent targeting specific cancer pathways.

- Anti-inflammatory Treatments : To mitigate chronic inflammatory conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

The compound is recognized for its potential analgesic and anti-inflammatory effects. Studies have indicated that derivatives of pyrazole compounds exhibit significant activity against pain and inflammation, making them candidates for developing new analgesics. For example, related compounds have been shown to inhibit cyclooxygenase enzymes, which are key players in the inflammatory response .

Antimicrobial Activity

Research has demonstrated that 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl hydrogen sulfate exhibits antimicrobial properties against various bacterial strains. This makes it a potential candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance .

Cancer Research

There is ongoing research into the use of pyrazole derivatives in cancer therapy. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Agricultural Applications

Pesticides and Herbicides

The compound's structural characteristics allow it to interact with biological systems effectively. Research indicates that pyrazole derivatives can be developed into effective pesticides and herbicides due to their ability to disrupt the metabolic processes of pests and weeds .

Plant Growth Regulators

Some studies suggest that this compound can be utilized as a plant growth regulator. It may enhance growth rates and improve resistance to environmental stressors in certain crops .

Materials Science

Synthesis of Novel Polymers

In materials science, this compound has been explored as a building block for synthesizing novel polymers with specific properties. Its ability to form stable complexes with metal ions can be harnessed to create advanced materials with applications in electronics and photonics .

Nanotechnology

The integration of pyrazole derivatives into nanomaterials has shown promise in enhancing the properties of nanocomposites. These materials can exhibit improved mechanical strength, thermal stability, and electrical conductivity, making them suitable for various high-tech applications .

Case Studies

Comparación Con Compuestos Similares

Structural and Substituent Variations

The pyrazolone core (C₉H₁₀N₂O) is common across all analogs, but substituents at the 4-position dictate key differences:

Key Observations :

- Hydrophilicity : The hydrogen sulfate group imparts higher aqueous solubility compared to lipophilic groups like methylsulfanylphenyl (logP ~2.5 estimated) .

- Hydrogen Bonding : Sulfonamide and acetamide derivatives exhibit robust intermolecular N-H···O interactions, stabilizing crystal lattices .

- Bioactivity : IR-01’s α,β-unsaturated ketone moiety enables DNA intercalation, while sulfonamide derivatives show promise in enzyme inhibition .

Physicochemical Properties

Spectroscopic Data (NMR/IR)

- Target Compound : Expected IR peaks: ~1250 cm⁻¹ (S=O), ~1050 cm⁻¹ (O-S-O) .

- Thiazolidinone Derivative: ¹H-NMR signals at δ 2.15 (CH₃), 3.21 (NCH₃), 4.06 (CH₂) .

- Acetamide Derivative : IR bands at 1715 cm⁻¹ (C=O), 1685 cm⁻¹ (C=C) .

Crystallographic Data

Structural Insights :

- The hydrogen sulfate derivative likely forms extended hydrogen-bonded networks due to -OSO₃H’s high polarity, similar to sulfonic acid analogs .

- Methylsulfanylphenyl acetamide adopts a planar conformation, favoring π-π stacking in crystals .

Critical Analysis :

Métodos De Preparación

General Synthetic Approach

The preparation of 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl hydrogen sulfate typically involves the initial synthesis of the pyrazolone core, followed by sulfation to introduce the hydrogen sulfate group. The common starting material is 4-aminoantipyrine (1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one), which undergoes functionalization steps to yield the target sulfate derivative.

Preparation of the Pyrazolone Core

- Starting Material: 4-aminoantipyrine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

- Base Addition: Potassium carbonate is often used as a base to facilitate nucleophilic substitution or acylation reactions.

- Functionalization: For example, chloroacetyl chloride can be added dropwise under ice bath conditions to form chloroacetyl derivatives, which can be further modified to introduce azide or other functional groups.

- Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate reactions such as the condensation of 4-aminoantipyrine with other reagents (e.g., maleic anhydride) to form intermediates efficiently, reducing reaction times and solvent use.

Introduction of the Hydrogen Sulfate Group

The hydrogen sulfate group is introduced typically via sulfation reactions, where the pyrazolone intermediate is treated with sulfuric acid or sulfur trioxide complexes under controlled conditions.

- Reagents: Concentrated sulfuric acid or chlorosulfonic acid can be used to sulfate the hydroxyl or amino groups present on the pyrazolone ring.

- Reaction Conditions: The reaction is carried out at low temperatures (0–5 °C) to avoid decomposition, followed by gradual warming to room temperature.

- Workup: The reaction mixture is quenched with ice-cold water, and the product is isolated by filtration or extraction.

Purification and Characterization

- Purification: The crude product is purified by recrystallization from suitable solvents (e.g., ethyl acetate, chloroform) or by chromatographic techniques using hexane/ethyl acetate mixtures.

- Characterization: Confirmatory analyses include:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra to confirm chemical shifts consistent with the pyrazolone and sulfate moieties.

- Fourier Transform Infrared Spectroscopy (FTIR): To identify characteristic sulfate absorption bands.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) to confirm molecular mass.

- Elemental Analysis: To verify compound composition.

Detailed Research Findings and Data Table

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-aminoantipyrine, DMF, K2CO3, chloroacetyl chloride, 0–5 °C | Formation of chloroacetyl derivative | ~85 | Dropwise addition under ice bath |

| 2 | Chloroacetyl derivative, azide source, CuSO4/sodium ascorbate, EtOH/H2O, room temp | Click chemistry to form triazole intermediate | ~90 | Reaction completes in <30 min |

| 3 | Pyrazolone intermediate, H2SO4, 0–5 °C to RT | Sulfation to introduce hydrogen sulfate group | 70–80 | Controlled temperature to avoid degradation |

| 4 | Recrystallization (ethyl acetate or chloroform) | Purification | - | Yields pure crystalline product |

Notes on Alternative Methods and Optimization

- Microwave-Assisted Synthesis: Use of microwave irradiation has been shown to reduce reaction times drastically (e.g., 10 seconds at 90 °C for related pyrazolone derivatives), improving overall efficiency and yield.

- Solvent Selection: Mixtures like 1,2-dichloroethane:methanol (1:1) have been used to dissolve reactants and facilitate crystallization.

- Hydrogen Bonding Influence: Crystal packing studies indicate extensive hydrogen bonding in pyrazolone derivatives, which can influence crystallization and purity.

Q & A

Basic: What are the optimal synthetic routes for preparing derivatives of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl hydrogen sulfate?

Methodological Answer:

Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide reacts with ammonium thiocyanate in ethanol under reflux to form thiazolidin-4-one derivatives . Key steps include monitoring reaction progress via TLC and characterizing intermediates using -NMR (e.g., singlet signals at δ 2.15 ppm for CH) and -NMR (e.g., δ 35.16 ppm for CH) .

Basic: How is X-ray crystallography employed to determine the molecular conformation and packing of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) at 100 K resolves molecular geometry. For example, the title compound crystallizes in the monoclinic space group , with unit cell parameters . Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the 3D lattice, visualized using SHELXTL and ORTEP-3 . Data refinement with SHELXL-97 achieves -factors < 0.064 .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic observations?

Methodological Answer:

Discrepancies between NMR (solution state) and SCXRD (solid state) arise from dynamic effects (e.g., tautomerism). Cross-validation involves:

- DFT calculations to model equilibrium geometries and compare with experimental bond lengths.

- Variable-temperature NMR to detect conformational flexibility.

For instance, -NMR signals at δ 4.06 ppm (CH) align with SCXRD-measured C–C bond lengths of 1.499 Å .

Advanced: What role do hydrogen-bonding motifs play in supramolecular assembly?

Methodological Answer:

Intermolecular N–H···O and C–H···O interactions form graph-set motifs, critical for crystal packing. For example, N–H···O bonds (2.06 Å, 156°) link molecules into chains along the [100] axis, while C–H···π interactions (3.42 Å) stabilize layered structures . Hirshfeld surface analysis quantifies interaction contributions (e.g., H···O: 25%, H···C: 18%) .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking (e.g., AutoDock Vina) models ligand-receptor binding. For metal complexes of this scaffold, docking into bacterial DNA gyrase (PDB: 1KZN) predicts binding affinities (ΔG = −8.2 kcal/mol) .

- DFT calculations (B3LYP/6-311G**) optimize geometries and map electrostatic potentials to identify nucleophilic/electrophilic sites .

Advanced: What strategies validate the biological activity of derivatives in antimicrobial studies?

Methodological Answer:

- MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Ru and Cu complexes show enhanced activity (MIC = 8–16 µg/mL) due to metal-ligand charge transfer .

- ROS generation assays (e.g., DCFH-DA staining) confirm oxidative stress mechanisms.

- Synchrotron-based XAS probes metal coordination environments in bioactive complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.